molecular formula C19H21BrN2O2S B5005565 N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide

Cat. No.: B5005565
M. Wt: 421.4 g/mol
InChI Key: ROIXCPULHCGRLA-UHFFFAOYSA-N
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Description

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aromatic ring, a carbamothioyl group, and a propoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide typically involves multiple steps, starting with the bromination of 2,6-dimethylphenylamine to obtain 4-bromo-2,6-dimethylphenylamine. This intermediate is then reacted with carbon disulfide and an appropriate amine to form the carbamothioyl group. Finally, the propoxybenzamide moiety is introduced through a coupling reaction with 4-propoxybenzoic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethylphenylboronic acid
  • 4-Bromo-2,6-dimethylphenyl isocyanate
  • N-(4-Bromo-2,6-dimethylphenyl)acetamide

Uniqueness

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2S/c1-4-9-24-16-7-5-14(6-8-16)18(23)22-19(25)21-17-12(2)10-15(20)11-13(17)3/h5-8,10-11H,4,9H2,1-3H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIXCPULHCGRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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